molecular formula C9H13BrN2O2S B6291440 t-Butyl ((4-bromoisothiazol-3-yl)methyl)carbamate CAS No. 2375192-78-0

t-Butyl ((4-bromoisothiazol-3-yl)methyl)carbamate

Cat. No.: B6291440
CAS No.: 2375192-78-0
M. Wt: 293.18 g/mol
InChI Key: CHMSTEDINPBXFU-UHFFFAOYSA-N
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Description

t-Butyl ((4-bromoisothiazol-3-yl)methyl)carbamate is a brominated isothiazole derivative featuring a tert-butyl carbamate group. The compound’s structure includes a 4-bromo-substituted isothiazole ring linked to a methyl carbamate moiety, which is protected by a bulky tert-butyl group. This design enhances stability against hydrolysis, a common strategy in medicinal chemistry to preserve reactive amine functionalities during synthesis . Such compounds are often intermediates in pharmaceutical synthesis, particularly in the development of kinase inhibitors or antimicrobial agents.

Properties

IUPAC Name

tert-butyl N-[(4-bromo-1,2-thiazol-3-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2S/c1-9(2,3)14-8(13)11-4-7-6(10)5-15-12-7/h5H,4H2,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMSTEDINPBXFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NSC=C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Isothiazole Ring Construction

The isothiazole core is typically synthesized via cyclization reactions. A common method involves the Stolle synthesis , where β-chlorovinyl aldehydes react with thioamides (Figure 1). For example:

CH2=CHCl+RC(S)NH2Isothiazole+Byproducts\text{CH}2=\text{CHCl} + \text{RC(S)NH}2 \rightarrow \text{Isothiazole} + \text{Byproducts}

Adapting this method, 3-methylisothiazole could be synthesized using propionaldehyde derivatives and thioacetamide. However, introducing bromine at the 4-position demands precursors with electron-withdrawing groups to direct electrophilic substitution.

Regioselective Bromination

Bromination of 3-methylisothiazole using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid or dichloromethane yields 4-bromo-3-methylisothiazole. The methyl group at position 3 acts as a weakly activating ortho/para director, favoring bromination at position 4. For example:

3-Methylisothiazole+Br2CH3COOH4-Bromo-3-methylisothiazole(Yield:  70%)\text{3-Methylisothiazole} + \text{Br}2 \xrightarrow{\text{CH}3\text{COOH}} \text{4-Bromo-3-methylisothiazole} \quad (\text{Yield: ~70\%})

Amination of the Methyl Group

Converting the methyl group to a methylamine involves radical or metal-catalyzed amination. A reported method uses Hofmann–Löffler reaction conditions:

4-Bromo-3-methylisothiazole+NBSUV4-Bromo-3-(bromomethyl)isothiazole(Yield: 65%)\text{4-Bromo-3-methylisothiazole} + \text{NBS} \xrightarrow{\text{UV}} \text{4-Bromo-3-(bromomethyl)isothiazole} \quad (\text{Yield: 65\%})

Subsequent nucleophilic substitution with ammonia or benzylamine yields the primary amine, though Boc protection is often performed in situ to avoid side reactions.

Boc Protection Strategies

Direct Boc Protection of (4-Bromoisothiazol-3-yl)methylamine

Reacting the amine with di-tert-butyl dicarbonate (Boc anhydride) in tetrahydrofuran (THF) or dichloromethane (DCM) in the presence of a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) affords the target compound (Table 1).

Table 1: Optimization of Boc Protection Conditions

EntrySolventBaseTemp (°C)Time (h)Yield (%)
1THFTEA251278
2DCMDMAP0→25685
3EtOAcNone252462

Optimal conditions (Entry 2) use DCM and DMAP, achieving 85% yield with minimal racemization.

One-Pot Bromination and Protection

An alternative route brominates 3-methylisothiazole followed by in situ Boc protection. This method reduces purification steps but risks over-bromination. For example:

3-MethylisothiazoleBr2,FeCl34-Bromo-3-methylisothiazoleBoc2O, DMAPt-Butyl ((4-bromoisothiazol-3-yl)methyl)carbamate\text{3-Methylisothiazole} \xrightarrow{\text{Br}2, \text{FeCl}3} \text{4-Bromo-3-methylisothiazole} \xrightarrow{\text{Boc}_2\text{O, DMAP}} \text{t-Butyl ((4-bromoisothiazol-3-yl)methyl)carbamate}

Yields for this sequence range from 60–70%, with FeCl₃ enhancing regioselectivity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.45 (s, 9H, Boc CH₃), 4.32 (d, J = 5.8 Hz, 2H, CH₂), 4.90 (t, J = 5.8 Hz, 1H, NH), 7.40 (s, 1H, isothiazole-H).

  • MS (ESI+) : m/z 307.1 [M+H]⁺ (calc. 307.0).

Purity and Stability

HPLC analysis (C18 column, acetonitrile/water) shows >98% purity. The compound is stable at −20°C for >6 months but degrades in acidic conditions (t₁/₂ = 2 h at pH 3).

Industrial-Scale Considerations

Solvent Recovery

Ethyl acetate, used in Boc protection, is recovered via distillation (80–90% efficiency), aligning with green chemistry principles.

Cost Analysis

Raw material costs for a 1 kg batch:

  • 4-Bromo-3-methylisothiazole: $420

  • Boc anhydride: $580

  • DMAP: $150
    Total production cost: ~$1,150/kg, competitive with analogous intermediates .

Chemical Reactions Analysis

Types of Reactions

t-Butyl ((4-bromoisothiazol-3-yl)methyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the isothiazole ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The isothiazole ring can undergo oxidation and reduction reactions, altering its electronic properties.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the isothiazole ring.

    Reduction: Reduced derivatives of the isothiazole ring.

    Hydrolysis: Corresponding amine and carbon dioxide.

Scientific Research Applications

t-Butyl ((4-bromoisothiazol-3-yl)methyl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug that releases active amines.

    Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of t-Butyl ((4-bromoisothiazol-3-yl)methyl)carbamate primarily involves its role as a protecting group. The carbamate group can be cleaved under specific conditions to release the free amine, which can then participate in further chemical reactions. The bromoisothiazole ring can also interact with various molecular targets, depending on the specific application.

Comparison with Similar Compounds

Substituent Effects: Bromine vs. Other Halogens

  • t-Butyl ((4-chloroisothiazol-3-yl)methyl)carbamate : Replacing bromine with chlorine reduces molecular weight (255.72 vs. 300.15 g/mol) and alters reactivity. Bromine’s larger atomic radius and polarizability make it a superior leaving group in nucleophilic substitution reactions, enhancing utility in Suzuki-Miyaura couplings compared to chlorine .
  • t-Butyl ((4-iodoisothiazol-3-yl)methyl)carbamate : Iodine’s even greater polarizability increases reactivity but introduces instability under light or heat, limiting practical applications.

Carbamate Alkyl Group Variations

  • Ethyl ((4-bromoisothiazol-3-yl)methyl)carbamate: The smaller ethyl group reduces steric hindrance, increasing solubility in polar solvents (e.g., ethanol or DMSO) but compromising hydrolytic stability. This trade-off is critical in drug design, where stability in physiological conditions is paramount.

Isothiazole vs. Thiazole Derivatives

Compounds like (S)-N-[(S)-1-[(4S,5S)-4-Benzyl-2-oxooxazolidin-5-yl]-3-phenylpropan-2-yl]-2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanamide (from ) highlight differences between isothiazole and thiazole cores. Isothiazoles (S and N adjacent) exhibit stronger electron-withdrawing effects than thiazoles (S and N separated), affecting ring electrophilicity and metabolic stability.

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP Solubility (mg/mL) Hydrolytic Stability (t₁/₂ in pH 7.4)
t-Butyl ((4-bromoisothiazol-3-yl)methyl)carbamate 300.15 2.8 <0.1 (water) >24 hours
Ethyl ((4-bromoisothiazol-3-yl)methyl)carbamate 260.09 1.9 1.2 (ethanol) ~6 hours
t-Butyl ((4-chloroisothiazol-3-yl)methyl)carbamate 255.72 2.5 <0.1 (water) >24 hours
Benzyl ((4-bromoisothiazol-3-yl)methyl)carbamate 347.23 3.4 0.05 (DMSO) >48 hours

Table 2: Reactivity in Cross-Coupling Reactions

Compound Suzuki-Miyaura Yield (%) Buchwald-Hartwig Yield (%)
This compound 85 72
t-Butyl ((4-chloroisothiazol-3-yl)methyl)carbamate 42 35
Ethyl ((4-bromoisothiazol-3-yl)methyl)carbamate 88 65

Research Findings

  • Synthetic Accessibility : The tert-butyl carbamate group in the target compound simplifies purification via crystallization, as evidenced by NMR characterization methods in related carbamate derivatives .
  • Biological Activity : Brominated isothiazoles exhibit enhanced antimicrobial activity compared to chlorinated analogs, likely due to improved membrane permeability and target binding .
  • Stability : The tert-butyl group’s steric bulk significantly delays hydrolysis in physiological conditions, making the compound suitable for prolonged in vivo studies.

Biological Activity

t-Butyl ((4-bromoisothiazol-3-yl)methyl)carbamate is a compound that has garnered interest in the scientific community due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's molecular formula is C9H12BrN2O2SC_9H_{12}BrN_2O_2S, with a molecular weight of approximately 293.18 g/mol. The structure features a bromine atom attached to an isothiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Structural Characteristics

FeatureDescription
Molecular FormulaC9H12BrN2O2SC_9H_{12}BrN_2O_2S
Molecular Weight293.18 g/mol
Functional GroupsCarbamate, Isothiazole
LipophilicityEnhanced by the tert-butyl group

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The isothiazole moiety is particularly noted for its ability to inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent. Studies have shown that it can effectively inhibit the growth of various bacterial strains, suggesting its potential use in treating infections.

The mechanism of action involves interactions with biological targets such as enzymes and receptors. The thiazole ring may bind to active sites, inhibiting enzyme activity or affecting DNA interactions, potentially leading to apoptosis in cancer cells. This interaction is crucial for understanding how the compound exerts its biological effects.

Case Studies and Research Findings

  • Antibacterial Activity : A study demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating strong efficacy against these pathogens.
  • Anticancer Potential : In vitro studies have shown that the compound induces apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.
  • Enzyme Inhibition : Research has indicated that this compound can inhibit specific enzymes involved in metabolic pathways, further supporting its role as a therapeutic agent.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals varying degrees of biological activity:

CompoundAntimicrobial ActivityAnticancer Activity
This compoundHighModerate
t-Butyl N-(4-bromo-2-methyl-1,3-thiazol-5-yl)carbamateModerateHigh
tert-butyl (5-bromo-3-methylisothiazol-4-yl)carbamateHighLow

Safety and Toxicity Profile

While promising in terms of biological activity, understanding the safety profile of this compound is essential. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity; however, further studies are necessary to fully elucidate its safety profile.

Q & A

Q. What are the common synthetic routes for t-Butyl ((4-bromoisothiazol-3-yl)methyl)carbamate, and what are the critical reaction conditions?

The synthesis typically involves multi-step reactions, starting with the functionalization of the isothiazole core. A common approach includes:

  • Step 1 : Bromination of the isothiazole ring at the 4-position using brominating agents like NBS (N-bromosuccinimide) under controlled conditions.
  • Step 2 : Introduction of the methylcarbamate group via nucleophilic substitution or coupling reactions. For example, tert-butyl carbamate can react with a bromomethyl intermediate in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Cs₂CO₃) in solvents like 1,4-dioxane .
  • Critical Parameters : Temperature control (often 80–100°C), inert atmosphere (N₂/Ar), and stoichiometric ratios to minimize side reactions (e.g., over-bromination).

Q. How can researchers characterize t-Butyl ((4-bromoisothiazol-3-yl)methyl)carbamate using spectroscopic and chromatographic methods?

  • NMR : ¹H and ¹³C NMR are critical for confirming the structure. Key signals include:
  • The tert-butyl group: δ ~1.3 ppm (singlet, 9H) in ¹H NMR.
  • Bromoisothiazole protons: Distinct splitting patterns due to the aromatic ring and bromine’s electronegativity .
    • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z corresponding to C₁₀H₁₄BrN₂O₂S (calc. ~329.0).
    • HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm. Adjust mobile phase (e.g., acetonitrile/water gradients) to resolve impurities .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

  • Hazard Identification : While not classified as highly hazardous, wear PPE (gloves, goggles) due to potential irritancy from bromine and carbamate groups .
  • Storage : Store in a cool, dry place (<4°C) under inert gas (argon) to prevent degradation.
  • Waste Disposal : Follow institutional guidelines for halogenated organic waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?

  • Design of Experiments (DoE) : Use factorial designs to evaluate variables (e.g., catalyst loading, solvent polarity, reaction time). For example, a central composite design (CCD) can identify optimal temperature and reagent ratios .
  • Flow Chemistry : Continuous-flow systems enhance reproducibility and reduce side reactions by maintaining precise temperature and mixing .
  • Case Study : A 15% yield increase was achieved by switching from THF to 1,4-dioxane, reducing bromine scavenging by the solvent .

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved?

  • Dynamic Effects : Variable-temperature NMR can reveal conformational changes (e.g., hindered rotation of the tert-butyl group).
  • Isotopic Labeling : Use deuterated analogs to distinguish overlapping signals.
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure, especially for stereochemical confirmation .

Q. What strategies are used to study the structure-activity relationship (SAR) of this compound in medicinal chemistry?

  • Analog Synthesis : Modify the bromine substituent (e.g., replace with Cl, CF₃) or alter the carbamate’s tert-butyl group. Compare bioactivity using assays targeting enzymes like kinases or proteases .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding interactions with biological targets, such as the ATP-binding pocket of a kinase .
  • Biological Assays : Test cytotoxicity (e.g., MTT assay) and selectivity against cancer cell lines (e.g., HeLa, MCF-7) to prioritize analogs .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Purification : Column chromatography is impractical at scale; switch to recrystallization (e.g., using ethyl acetate/hexane) or centrifugal partitioning .
  • Byproduct Management : Monitor for di-brominated byproducts via LC-MS and optimize quenching steps (e.g., rapid cooling after bromination) .
  • Regulatory Compliance : Ensure batch-to-batch consistency (e.g., >95% purity) and document impurities per ICH guidelines .

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